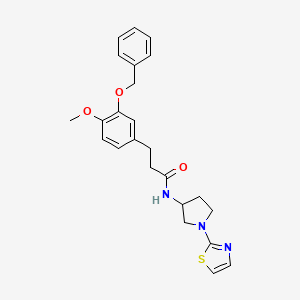
Methyl 3-Bromo-4-iodo-5-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-Bromo-4-iodo-5-methylbenzoate is a chemical compound with the molecular formula C9H8BrIO2 . It has a molecular weight of 354.97 . The IUPAC name for this compound is this compound . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrIO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a density of 2.0±0.1 g/cm3 . It has a boiling point of 350.5±42.0 °C at 760 mmHg . The compound has a molar refractivity of 63.4±0.3 cm3 . It has a polar surface area of 26 Å2 and a molar volume of 181.9±3.0 cm3 .科学的研究の応用
Novel Organic Synthesis Methods
Research has demonstrated innovative ways to synthesize iodine and bromine-substituted benzene derivatives. For instance, Matsumoto et al. (2008) developed a method for forming iodine-substituted benzenes from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes using iodine and UV irradiation, leading to high-to-excellent yields. This method's applicability extends to synthesizing methyl 3-iodo-4-phenylbenzoate, showcasing a novel pathway for creating iodobenzene derivatives that could potentially include or relate to compounds like Methyl 3-Bromo-4-iodo-5-methylbenzoate (Matsumoto, Takase, & Ogura, 2008).
Structure-Property Relationships
A study by Zherikova et al. (2016) on the thermodynamics of sublimation, fusion, vaporization, and solubility of halogenbenzoic acids provides insights into the structure-property relationships of these compounds. By examining temperature dependences of vapor pressures and deriving molar enthalpies of sublimation and vaporization, this research offers a foundation for understanding the physical characteristics of related compounds, including this compound (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).
Molecular Properties and Analysis
Saxena et al. (2015) investigated the molecular structure of Methyl 2-amino 5-bromobenzoate using density functional theory, revealing detailed vibrational assignments and electronic properties. Their work on understanding the molecular dynamics and non-linear optical (NLO) activity of the molecule through theoretical calculations provides a methodological framework that could be applied to study the properties of this compound (Saxena, Agrawal, & Gupta, 2015).
Synthesis of Polysubstituted Aromatic Carboxylic Acids
Research on the synthesis of aromatic carboxylic acids like 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid highlights the potential for developing novel compounds with specific substitutions, including those similar to this compound. The preparation from readily available precursors without the need for chromatographic separation offers an efficient pathway to synthesize complex molecules (Laak & Scharf, 1989).
Safety and Hazards
The compound is associated with certain hazard statements: H315, H319, and H335 . These codes correspond to specific hazards related to skin irritation, eye irritation, and respiratory irritation, respectively. The precautionary statements associated with this compound are P261, P305, P351, and P338 , which provide guidance on how to handle exposure to the compound.
特性
IUPAC Name |
methyl 3-bromo-4-iodo-5-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNLJNAAZHBNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2669456.png)


![N-(5-chloro-2-methylphenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2669461.png)
![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2669465.png)



![Ethyl (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2669471.png)


![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2669479.png)

